molecular formula C17H18N2OS B2781682 2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole CAS No. 920119-03-5

2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole

Cat. No.: B2781682
CAS No.: 920119-03-5
M. Wt: 298.4
InChI Key: NSSAGHMSTKHAFD-UHFFFAOYSA-N
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Description

2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound with the molecular formula C17H18N2OS and a molecular weight of 298.41 g/mol It is characterized by the presence of a benzimidazole core linked to a 3,5-dimethylphenoxyethylthio group

Preparation Methods

The synthesis of 2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzimidazole and 3,5-dimethylphenoxyethylthio groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-9-13(2)11-14(10-12)20-7-8-21-17-18-15-5-3-4-6-16(15)19-17/h3-6,9-11H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSAGHMSTKHAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCSC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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